molecular formula C50H77NO12 B12373947 mTORC1-IN-1

mTORC1-IN-1

Cat. No.: B12373947
M. Wt: 884.1 g/mol
InChI Key: BZEWPSHVOVQZJJ-SJSLZPCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTORC1-IN-1 is a compound that inhibits the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, metabolism, and proliferation, responding to nutrients, growth factors, and cellular energy status. Dysregulation of mTORC1 activity is associated with various diseases, including cancer, diabetes, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mTORC1-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the optimization of reaction conditions to maximize yield and purity, followed by purification and formulation for research or therapeutic use .

Chemical Reactions Analysis

Types of Reactions

mTORC1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

mTORC1-IN-1 exerts its effects by inhibiting the kinase activity of mTORC1. This inhibition disrupts the downstream signaling pathways involved in protein synthesis, lipid metabolism, and autophagy. The compound specifically targets the mTORC1 complex, preventing its activation by upstream signals such as amino acids and growth factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of mTORC1-IN-1

This compound is unique in its selective inhibition of mTORC1 without affecting mTORC2. This selectivity allows for more precise modulation of mTORC1-related pathways, reducing potential side effects associated with broader mTOR inhibition .

Properties

Molecular Formula

C50H77NO12

Molecular Weight

884.1 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19,30-tetrahydroxy-12-[(2R)-1-[4-(2-hydroxypropan-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,35-pentamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C50H77NO12/c1-30-15-11-9-10-12-16-38(52)28-39-23-18-35(6)50(61,63-39)46(57)47(58)51-24-14-13-17-40(51)48(59)62-42(32(3)27-36-19-21-37(22-20-36)49(7,8)60)29-41(53)31(2)26-34(5)44(55)45(56)43(54)33(4)25-30/h9-12,15-16,26,30-33,35-40,42,44-45,52,55-56,60-61H,13-14,17-25,27-29H2,1-8H3/b10-9+,15-11+,16-12+,34-26+/t30-,31-,32-,33-,35-,36?,37?,38-,39+,40+,42+,44-,45+,50-/m1/s1

InChI Key

BZEWPSHVOVQZJJ-SJSLZPCOSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)CC4CCC(CC4)C(C)(C)O)C)/C)O)O)C)C)O

Canonical SMILES

CC1CCC2CC(C=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(CC4)C(C)(C)O)C)C)O)O)C)C)O

Origin of Product

United States

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